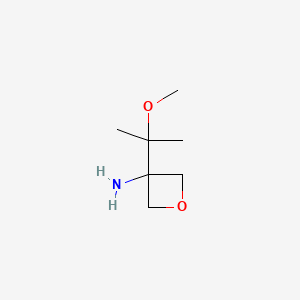

3-(2-Methoxypropan-2-yl)oxetan-3-amine

Description

Significance of Four-Membered Heterocycles in Contemporary Organic Synthesis

Four-membered heterocyclic compounds, such as oxetanes, azetidines, and thietanes, are strained ring systems that contain at least one heteroatom. nih.gov Despite the challenges associated with their synthesis due to inherent ring strain, these structures have become essential frameworks in medicinal chemistry. nih.govrsc.org Their incorporation into molecules can significantly enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. nih.gov The prevalence of these motifs in biologically active molecules and potential therapeutics continues to drive the development of efficient synthetic methods for their preparation. rsc.orgrsc.org Oxetanes, in particular, have been identified as important structural units in various natural products and have been increasingly utilized in drug discovery programs to improve the physicochemical properties of lead compounds. acs.orgresearchgate.net

Structural Characteristics and Chemical Reactivity of Oxetane (B1205548) Derivatives

The unique chemical and physical properties of oxetanes stem directly from their distinct four-membered ring structure. nih.gov This structure imparts a combination of stability and controlled reactivity, making it an attractive component in molecular design. acs.org

The oxetane ring is characterized by significant ring strain, with a strain energy of approximately 106 kJ/mol (25.5 kcal/mol). nih.govnih.govbeilstein-journals.org This is comparable to that of an oxirane (epoxide) and much greater than that of a tetrahydrofuran (B95107) (THF) ring. beilstein-journals.org This strain arises from the deviation of its endocyclic bond angles from the ideal tetrahedral value. beilstein-journals.org Unsubstituted oxetane is nearly planar, adopting a slightly "puckered" conformation to minimize torsional strain. nih.govillinois.edu The introduction of substituents on the ring can lead to a more puckered conformation. acs.orgnih.gov

| Structural Parameter | Value |

|---|---|

| Ring Strain Energy | ~106 kJ/mol (25.5 kcal/mol) |

| C–O–C Bond Angle | 90.2° |

| C–C–O Bond Angle | 92.0° |

| C–C–C Bond Angle | 84.8° |

| C–O Bond Length | 1.46 Å |

| C–C Bond Length | 1.53 Å |

Data for unsubstituted oxetane. acs.orgbeilstein-journals.org

The presence of a highly electronegative oxygen atom within the four-membered ring gives oxetane derivatives distinct electronic properties. The oxetane ring is both polar and possesses strong σ-electron-withdrawing characteristics. acs.orgnih.govnih.gov The strained C–O–C bond angle exposes the oxygen's lone pair of electrons, making the oxetane moiety an excellent hydrogen-bond acceptor and a Lewis base. acs.orgnih.govbeilstein-journals.org Its ability to accept hydrogen bonds is even stronger than that of other cyclic ethers and most carbonyl functional groups, such as those in ketones and esters. nih.govbeilstein-journals.org These features have led to the use of oxetanes as nonclassical isosteres for carbonyl and gem-dimethyl groups. nih.govresearchgate.net

Rationale for the Investigation of 3-(2-Methoxypropan-2-yl)oxetan-3-amine (B6219141) and Related Structures

The specific substitution pattern of this compound, featuring an amine group directly attached to the 3-position of the oxetane ring, highlights two key strategic advantages sought in modern medicinal chemistry: the introduction of three-dimensional complexity and the modulation of amine basicity.

The incorporation of an oxetane ring into a larger molecule imparts significant three-dimensionality. nih.govresearchgate.net The three tetrahedral, sp³-hybridized carbon atoms of the ring create a defined, rigid scaffold that can help explore new chemical space and improve aqueous solubility. acs.orgnih.gov In some contexts, the oxetane ring can act as a "conformational lock," rigidifying the structure of a molecule, a feature exemplified by its role in the natural product Paclitaxel (Taxol). acs.org This conformational rigidity can be a powerful tool in designing molecules that fit precisely into the binding sites of biological targets. researchgate.net

A crucial and well-documented property of the oxetane ring is its ability to reduce the basicity of nearby amine groups through a potent inductive electron-withdrawing effect. acs.orgnih.govnih.gov The pKa of an amine is a critical parameter in drug design, influencing properties like solubility, cell permeability, and off-target interactions. For an amine positioned alpha to the oxetane ring, as is the case in 3-aminooxetane structures, the reduction in basicity is most pronounced. acs.orgnih.gov This modulation allows for the fine-tuning of a molecule's physicochemical properties to avoid issues often associated with high basicity. nih.govnih.gov

| Position of Amine Relative to Oxetane Ring | Approximate Reduction in pKaH |

|---|---|

| α (e.g., oxetan-3-amine) | 2.7 units |

| β | 1.9 units |

| γ | 0.7 units |

| δ | 0.3 units |

The inductive effect of the oxetane ring attenuates the basicity of nearby amines, with the effect diminishing with distance. nih.gov

This deliberate use of the oxetane scaffold to influence amine basicity is a key rationale for the synthesis and investigation of compounds like this compound in drug discovery campaigns. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

3-(2-methoxypropan-2-yl)oxetan-3-amine |

InChI |

InChI=1S/C7H15NO2/c1-6(2,9-3)7(8)4-10-5-7/h4-5,8H2,1-3H3 |

InChI Key |

VZRNVFGWERBMGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1(COC1)N)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Methoxypropan 2 Yl Oxetan 3 Amine and Analogous Oxetane Amine Systems

Retrosynthetic Analysis of the 3-Aminooxetane Scaffold

A retrosynthetic analysis of the 3-aminooxetane scaffold reveals several logical disconnections that form the basis of the primary synthetic strategies. The most direct approach involves disconnecting the C3-N bond, which points to a convergent synthesis from an oxetane (B1205548) electrophile and an amine nucleophile. A common precursor for such a strategy is oxetan-3-one or a derivative.

Alternatively, the oxetane ring itself can be disconnected. This can be envisioned through a C-O bond cleavage, suggesting an intramolecular Williamson etherification of a 1,3-halohydrin or a related substrate. A C-C bond disconnection points towards cycloaddition strategies, such as the Paternò–Büchi reaction between an alkene and a carbonyl compound, or cyclization of a linear precursor formed via O-H insertion. These fundamental disconnections guide the synthetic methodologies detailed in the subsequent sections.

Formation of the Oxetane Ring Structure

The construction of the strained four-membered oxetane ring is a significant synthetic challenge. acs.org Several effective methods have been developed to overcome the kinetic and thermodynamic barriers associated with its formation.

Intramolecular cyclization is a foundational strategy for forming the oxetane ring, typically by forming a C-O bond in a 4-exo-tet cyclization. The Williamson ether synthesis is a classic example, where a 1,3-halohydrin is treated with a base to induce ring closure. Due to the high ring strain of the oxetane product, this process can be kinetically slower compared to the formation of three, five, or six-membered rings. acs.org Consequently, the use of reactive anions and good leaving groups is often necessary to achieve acceptable yields. acs.org

A common route involves the double reduction of substituted dimethyl malonates to the corresponding 1,3-diol, followed by selective tosylation and base-mediated cyclization. acs.org Another approach is the oxidative cyclization of Michael adducts of malonates with chalcones, which can yield highly functionalized oxetanes with high diastereoselectivity under specific solvent conditions. acs.orgorganic-chemistry.org

| Precursor Type | Reaction Conditions | Outcome | Reference |

| 1,3-Halohydrin | Base (e.g., KOtBu, NaH) | Williamson Etherification | acs.org |

| Substituted 1,3-Diol | Tosylation, then Base | Cyclization to form C-O bond | acs.org |

| Malonate-Chalcone Adduct | Iodosobenzene (PhIO), Tetrabutylammonium Iodide (Bu₄NI), H₂O | Oxidative Cyclization | acs.org |

This table summarizes common intramolecular cyclization strategies for oxetane synthesis.

The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition between an excited-state carbonyl compound and a ground-state alkene to form an oxetane. magtech.com.cnbohrium.comnih.gov This method is particularly effective for constructing the oxetane ring in a single step and has been applied to the synthesis of spirocyclic oxetanes, which are of great interest in drug discovery. bohrium.com

The reaction typically involves the irradiation of a mixture of a ketone or aldehyde and an alkene. nih.gov For instance, the reaction between cyclic ketones and maleic acid derivatives can produce functionalized spirocyclic oxetanes. rsc.org A challenge in these reactions can be the competing dimerization of the alkene; however, additives like p-xylene (B151628) have been shown to suppress this side reaction, expanding the methodology's scope. bohrium.comrsc.org The reaction mechanism often proceeds through a triplet biradical intermediate when aromatic carbonyls are used, and the stereochemical outcome is influenced by factors such as intersystem crossing rates. nih.gov

| Carbonyl Substrate | Alkene Substrate | Key Conditions | Product Type | Reference |

| Cyclic Ketones | Maleic Acid Derivatives | UV irradiation, p-xylene | Functionalized Spirocyclic Oxetanes | bohrium.comrsc.org |

| Aromatic Aldehydes | Silyl Enol Ethers | UV irradiation, Benzene | 3-(Silyloxy)oxetanes | organic-chemistry.org |

| Benzaldehyde | 2,3-Dihydrofuran | UV irradiation | Bicyclic Oxetane | bohrium.com |

This table provides examples of the Paternò–Büchi reaction for synthesizing various oxetane structures.

A highly effective and modular approach to 3-aminooxetanes utilizes the inherent ring strain of oxetan-3-one, which is commercially available. researchgate.netnih.gov This strategy exploits the enhanced reactivity of the ketone in oxetan-3-one. In a two-step process, oxetan-3-one reacts with a secondary amine and benzotriazole (B28993) to form a stable amine-benzotriazole adduct. researchgate.netnih.gov These "spring-loaded" intermediates then react with a wide range of organometallic reagents (such as Grignard or organolithium reagents) under mild conditions. The addition of the organometallic reagent is followed by the spontaneous elimination of the benzotriazole group, driven by the release of ring strain, to afford the desired 3-substituted-3-aminooxetanes in good to high yields. researchgate.netnih.gov This method is notable for its simplicity, scalability, and broad applicability, allowing for the synthesis of derivatives that were previously difficult to access. researchgate.netnih.gov

A convergent strategy for synthesizing substituted oxetanes involves a rhodium-catalyzed O–H insertion followed by a C–C bond-forming cyclization. acs.orgnih.govresearchgate.net This method begins with the rhodium acetate-catalyzed reaction of a diazo compound, such as ethyl diazomalonate, with a β-halohydrin (e.g., a β-bromohydrin). acs.org This step forms a C-O bond via O-H insertion. nih.gov The resulting intermediate is then treated with a base (e.g., NaH or LiHMDS) to induce an intramolecular C-C bond formation, yielding the oxetane ring. acs.org This strategy is highly efficient for producing a variety of di-, tri-, and tetrasubstituted oxetanes, including those with aryl and alkyl substituents. nih.govresearchgate.net A key advantage is that the chirality of enantioenriched alcohol precursors is completely transferred to the final oxetane product. nih.govresearchgate.net

| Diazo Compound | Alcohol | Catalyst / Conditions | Product | Reference |

| Ethyl Diazomalonate | β-Bromohydrins | 1. Rh(OAc)₂; 2. NaH in DMF | 2,2-Disubstituted Oxetanes | acs.org |

| Donor-Acceptor Diazo Compounds | Functionalized Alcohols | 1. Rh(OAc)₂; 2. LiHMDS in THF | Aryl-Substituted Oxetanes | acs.org |

This table illustrates the rhodium-catalyzed O-H insertion/cyclization strategy for oxetane synthesis.

Introduction and Derivatization of the Amine Moiety

As described in section 2.2.3, the strain-release-driven synthesis from oxetan-3-one provides a direct route where the amine is incorporated early in the sequence. researchgate.netnih.gov This allows for significant diversity by simply varying the amine component in the initial adduct formation.

Another common strategy involves the conversion of a C3 functional group on a pre-formed oxetane ring. Oxetan-3-one can be converted to an oxime or a sulfinimine, which can then undergo reduction or addition of organometallic reagents to yield 3-aminooxetanes. researchgate.net For example, oxetan-3-tert-butylsulfinimine serves as a versatile intermediate for the diastereoselective synthesis of various substituted 3-aminooxetanes. researchgate.net

Furthermore, 3-carboxy- or 3-hydroxymethyloxetanes can serve as precursors. The carboxylic acid can be subjected to a Curtius rearrangement, or the alcohol can be converted to a leaving group (e.g., mesylate), followed by substitution with an azide (B81097) (NaN₃) and subsequent reduction to the amine. chemrxiv.org More recently, a novel defluorosulfonylative coupling reaction has been developed, which allows for the direct coupling of amines with oxetane sulfonyl fluorides in a manner analogous to amide bond formation, providing rapid access to a wide array of 3-aminooxetanes. researchgate.netnih.gov

| Precursor | Reagents | Method | Reference |

| Oxetan-3-one | Amine, Benzotriazole, Organometallic Reagent | Strain-Release Driven Synthesis | researchgate.netnih.gov |

| Oxetan-3-one | tert-Butanesulfinamide, Ti(OEt)₄ | Formation of Sulfinimine Intermediate | researchgate.net |

| 3-Hydroxymethyloxetane | 1. MsCl, Et₃N; 2. NaN₃; 3. Reduction (e.g., H₂, Pd/C) | Mesylation, Azide Displacement, Reduction | chemrxiv.org |

| Oxetane Sulfonyl Fluoride (B91410) | Primary or Secondary Amine | Defluorosulfonylative Coupling | researchgate.netnih.gov |

This table outlines key methods for the introduction of the amine moiety onto the oxetane scaffold.

Amination Strategies on Pre-formed Oxetane Scaffolds

Direct amination of a pre-formed oxetane ring is a common and effective strategy for the synthesis of amino-oxetanes. These methods often involve the nucleophilic substitution of a suitable leaving group at the 3-position of the oxetane. For instance, starting from a 3-hydroxyoxetane, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which is then displaced by an amine. connectjournals.com

Another approach involves the ring-opening of an oxetane with an amine, followed by a subsequent ring-closure step. However, for the synthesis of 3-amino-oxetanes, methods that preserve the oxetane ring are more direct. One such method is the tandem amination/oxetane ring-opening strategy, which has been reported for the synthesis of benzomorpholines. nih.gov While this specific methodology leads to a ring-opened product incorporated into a larger heterocyclic system, the initial C-N bond formation step on an oxetane precursor is a relevant concept.

The choice of amination reagent and reaction conditions is crucial to avoid undesired ring-opening of the strained oxetane. Common amination sources include ammonia, primary amines, and protected amine equivalents. The commercial availability of 3-amino-oxetane as a building block highlights the utility of these amination strategies, as it serves as a versatile precursor for further functionalization through amide couplings, reductive aminations, and SNAr reactions. acs.org

Table 1: Examples of Amination Strategies on Oxetane Scaffolds

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| 3-Tosyloxyoxetane | Ammonia | 3-Aminooxetane | connectjournals.com |

| 3-Hydroxyoxetane | 1. TsCl, Pyridine (B92270); 2. R-NH₂ | N-Substituted-3-aminooxetane | connectjournals.com |

| Aryl halide with oxetane substituent | Amine, Pd or Cu catalyst | Aryl amine with oxetane moiety | nih.gov |

Defluorosulfonylative Coupling Reactions Utilizing Oxetane Sulfonyl Fluorides

A novel and powerful method for the synthesis of 3-amino-3-aryl-oxetanes involves the defluorosulfonylative coupling of oxetane sulfonyl fluorides. researchgate.netnih.gov This reaction provides an alternative to traditional amide coupling and allows for the direct use of extensive amine libraries. researchgate.net The process is believed to proceed through the formation of a planar oxetane carbocation upon warming, which is then trapped by an amine nucleophile. nih.gov

This methodology is particularly advantageous as it is tolerant of a wide range of polar functional groups and is suitable for use in array formats for the rapid generation of compound libraries. nih.gov Kinetic and computational studies support a mechanism involving the rate-determining formation of the oxetane carbocation, followed by a chemoselective coupling with the nucleophile. nih.gov This strategy has been successfully employed to synthesize oxetane analogues of bioactive benzamides and marketed drugs. nih.gov The development of oxetane sulfonyl fluorides as divergent and tunable reactive intermediates significantly expands access to novel 3,3-disubstituted oxetanes. digitellinc.comchemrxiv.orgacs.org

Table 2: Scope of Defluorosulfonylative Coupling for Amino-Oxetane Synthesis

| Oxetane Sulfonyl Fluoride Substrate | Amine Nucleophile | Product | Key Features | Reference(s) |

| 3-Aryl-3-oxetane sulfonyl fluoride | Primary and secondary amines | 3-Amino-3-aryl-oxetanes | Mimics amide bond formation, broad amine scope | researchgate.netnih.gov |

| 3-Alkyl-3-oxetane sulfonyl fluoride | Various nucleophiles (including amines) | 3-Amino-3-alkyl-oxetanes | Access to diverse 3,3-disubstituted oxetanes | digitellinc.comchemrxiv.org |

Horner–Wadsworth–Emmons Reaction and Subsequent Aza-Michael Addition for Oxetane Amino Acid Derivatives

The Horner–Wadsworth–Emmons (HWE) reaction is a valuable tool for the synthesis of α,β-unsaturated esters from ketones, which can then serve as precursors for aminooxetanes. mdpi.combohrium.comresearchgate.netnih.gov Specifically, oxetan-3-one can undergo an HWE reaction with a phosphonate (B1237965) ester, such as methyl 2-(dimethoxyphosphoryl)acetate, to yield methyl 2-(oxetan-3-ylidene)acetate. mdpi.combohrium.com

This α,β-unsaturated oxetane derivative can then undergo an aza-Michael addition with various amine nucleophiles. mdpi.combohrium.comresearchgate.netnih.gov This two-step sequence provides a straightforward route to 3-amino-3-(carboxymethyl)oxetane derivatives. The aza-Michael addition is a versatile reaction that can be employed with a wide range of amines, including heterocyclic amines, to generate novel oxetane amino acid derivatives. mdpi.combohrium.com The structures of the resulting products are typically confirmed using spectroscopic methods such as NMR and HRMS. mdpi.com

Reduction of Oximes to Amine-Functionalized Oxetanes

The reduction of oximes provides a classic and reliable method for the synthesis of primary amines. This strategy can be applied to the synthesis of amine-functionalized oxetanes by first converting an oxetane-containing ketone to its corresponding oxime, followed by reduction. For example, oxetan-3-one can be reacted with hydroxylamine (B1172632) to form oxetan-3-one oxime. Subsequent reduction of this oxime would yield 3-aminooxetane.

Various reducing agents can be employed for the conversion of oximes to amines, including catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) and chemical reductants. utc.eduorganic-chemistry.org The choice of reducing agent and reaction conditions is important to ensure chemoselectivity and avoid the reduction of other functional groups or the opening of the oxetane ring. Biocatalytic reductions of oximes using enzymes or whole-cell systems are also emerging as environmentally friendly and highly selective alternatives. For instance, certain yeast cultures have been shown to possess oxime reductase activity.

Amide Hydrolysis and Nitrile Reduction for Aminooxetane Formation

Functional group transformations of precursors containing amides or nitriles offer alternative routes to aminooxetanes. The hydrolysis of an amide attached to an oxetane ring can yield the corresponding carboxylic acid, which can then be converted to an amine via a Curtius, Hofmann, or Schmidt rearrangement. However, a more direct route is the reduction of an amide or a nitrile.

The hydrolysis of nitriles to amides can be achieved under mildly basic conditions using hydrogen peroxide. libretexts.orgcommonorganicchemistry.com This can be a useful intermediate step, as the resulting amide can be isolated before further transformation. The conversion of nitriles to primary amines is a well-established transformation in organic synthesis. chemistrysteps.comlumenlearning.com

Stereoselective Synthesis and Chiral Control in Oxetane-Amine Chemistry

The introduction of stereocenters in oxetane-amine systems is of significant interest for applications in medicinal chemistry. digitellinc.comresearchgate.netacs.org Asymmetric synthesis of these compounds can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysis. ethz.ch

For instance, the enantioselective synthesis of oxetanes bearing all-carbon quaternary stereocenters has been achieved via iridium-catalyzed C-C bond-forming transfer hydrogenation. nih.gov This methodology could potentially be adapted for the synthesis of chiral oxetane precursors to amine-containing targets. Chiral phosphoric acid catalysts have been used in the asymmetric ring-opening of 3-substituted oxetanes with aromatic amines, demonstrating a method for controlling stereochemistry in reactions involving the oxetane ring. acs.org

Biocatalytic methods also offer excellent opportunities for stereocontrol. For example, the enzymatic reduction of prochiral ketoximes can lead to optically active amines. organic-chemistry.org The application of such biocatalytic reductions to oxetane-containing ketoximes could provide a direct route to enantioenriched amino-oxetanes. The development of stereoselective synthetic strategies is crucial for accessing single enantiomers of complex oxetane-amines for biological evaluation. researchgate.netnih.gov

Protecting Group Strategies in Multi-step Synthesis of Oxetane-Amines

In the multi-step synthesis of complex molecules like 3-(2-Methoxypropan-2-yl)oxetan-3-amine (B6219141), the use of protecting groups is often essential to prevent unwanted side reactions of the amine functionality. neliti.comjocpr.comlibretexts.org The amine group is nucleophilic and can react with a variety of electrophiles. libretexts.org

Common protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and amides. neliti.com The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal. For example, the Boc group is stable to many reaction conditions but can be readily removed under acidic conditions. neliti.com

An effective protecting group strategy allows for the selective modification of other parts of the molecule while the amine is masked. For instance, in a synthesis involving the functionalization of a pre-formed amino-oxetane, the amine would likely be protected before carrying out reactions such as esterifications or alkylations on other parts of the molecule. The protecting group is then removed in one of the final steps to reveal the desired amine. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are particularly powerful in complex syntheses. neliti.com

Scalability and Process Chemistry Considerations for Oxetane-Amine Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and analogous oxetane-amine systems necessitates a thorough evaluation of scalability and process chemistry. The increasing application of oxetane motifs in medicinal chemistry, valued for their ability to fine-tune physicochemical properties like solubility and metabolic stability, has intensified the demand for robust and economically viable manufacturing processes. nih.govacs.orgeurjchem.com However, the inherent ring strain and specific reactivity of the oxetane core present unique challenges that must be addressed for safe, efficient, and scalable production. nih.govacs.org

A primary consideration in scaling up oxetane-amine synthesis is the choice of the synthetic route and the availability of starting materials. Many laboratory methods are not suitable for large-scale production due to factors like the use of expensive reagents, hazardous reaction conditions, or purification methods like chromatography that are difficult to scale. nih.gov Consequently, process chemistry focuses on developing routes that utilize commercially available and cost-effective precursors. Oxetan-3-one has emerged as a key, readily available starting material for a variety of 3-substituted oxetanes, including oxetane-amines. nih.govenamine.net

One of the most significant challenges in process chemistry for these compounds is managing the stability of the oxetane ring. The four-membered ring is susceptible to ring-opening under harsh conditions, particularly strong acids or high temperatures. nih.govchemrxiv.org This instability can lead to the formation of undesired byproducts, reducing yield and complicating purification. Therefore, scalable syntheses must prioritize mild reaction conditions. Research has demonstrated that while the oxetane ring is prone to cleavage in acidic conditions, it shows greater stability under basic and neutral conditions, guiding the choice of reagents and reaction parameters for large-scale operations. chemrxiv.org For instance, certain reduction reactions using reagents like LiAlH₄ require carefully controlled low temperatures (e.g., -30 to -10 °C) to prevent decomposition of the oxetane substrate. chemrxiv.org

Recent advancements have led to the development of modular, robust, and scalable methods for producing amino-oxetanes. A notable two-step approach begins with the commercially available oxetan-3-one. enamine.net This method involves the formation of an amine-benzotriazole intermediate, which is then reacted with organometallic reagents under mild conditions to yield the desired amino-oxetane. enamine.net Such modular approaches are advantageous for industrial production as they can be adapted to create a diverse range of analogues without fundamentally altering the core process.

The table below outlines key process chemistry considerations when scaling up oxetane-amine production, contrasting typical laboratory approaches with the requirements for industrial-scale manufacturing.

| Parameter | Laboratory-Scale Approach | Large-Scale Consideration |

|---|---|---|

| Starting Materials | Specialized, multi-step precursors may be used. | Reliance on commercially available, cost-effective bulk starting materials like oxetan-3-one. enamine.netchemrxiv.org |

| Reaction Conditions | Wide range of conditions, including strong acids or high temperatures. | Emphasis on mild, controlled conditions to prevent ring-opening and byproduct formation. nih.govchemrxiv.org |

| Temperature Control | External cooling/heating baths are sufficient. | Requires robust reactor heat-transfer systems to manage exotherms and prevent local hot spots. nih.gov |

| Purification | Chromatography is common. | Focus on developing processes that yield products purifiable by crystallization or distillation. |

| Safety | Standard laboratory safety protocols. | Rigorous process safety management to handle potentially hazardous reagents (e.g., organometallics) and exothermic reactions at scale. |

| Waste Management | Waste is managed in small quantities. | Process must be optimized to minimize waste streams; efficient solvent recycling and waste treatment are critical. |

Different synthetic strategies for constructing the oxetane ring or its derivatives present distinct advantages and challenges for scalability. The Williamson etherification, a classical method for forming cyclic ethers, remains a common approach but can be limited by the need to synthesize functionalized precursors. acs.orgnih.gov Photochemical methods like the Paternò-Büchi reaction are often difficult to scale due to issues with light penetration in large reactors and substrate-dependent reactivity. nih.govacs.org

The following table compares the scalability of common synthetic strategies for producing oxetane systems.

| Synthetic Strategy | Advantages for Scalability | Challenges for Scalability |

|---|---|---|

| Derivatization of Oxetan-3-one | Uses a readily available starting material; often modular and robust. enamine.net | Requires careful control of subsequent reaction steps (e.g., reductions, organometallic additions). chemrxiv.org |

| Intramolecular Williamson Etherification | A well-established and reliable cyclization method. acs.org | Often requires multi-step synthesis of acyclic precursors; kinetics for 4-membered ring formation can be slow. acs.orgacs.org |

| Paternò-Büchi ([2+2] Cycloaddition) | Can form the ring in a single step. magtech.com.cn | Difficult to scale due to reliance on UV irradiation; often suffers from selectivity issues. nih.govacs.org |

| Ring Expansion of Epoxides | Utilizes readily available epoxide precursors. beilstein-journals.org | The scope of such methodologies can be limited and may still require a sequence of synthetic steps. nih.gov |

Ultimately, the successful large-scale production of this compound and its analogues hinges on the development of synthetic routes that are not only high-yielding but also safe, cost-effective, and environmentally sustainable. The focus on modular methods starting from simple, available building blocks represents a significant step toward achieving these goals, enabling the broader application of these valuable compounds in various fields, particularly drug discovery. enamine.netrsc.org

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 3-(2-Methoxypropan-2-yl)oxetan-3-amine (B6219141) would be expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. Key expected resonances would include those for the protons on the oxetane (B1205548) ring, the methyl protons of the propan-2-yl group, the methoxy (B1213986) group protons, and the amine protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values would provide critical information for assigning the proton environments and confirming the connectivity of the molecular structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon environments within the molecule. Signals would be expected for the carbons of the oxetane ring, the quaternary carbon and methyl carbons of the propan-2-yl group, and the methoxy carbon. The chemical shifts of these signals would be indicative of their electronic environment, further confirming the molecular structure.

Heteronuclear NMR (e.g., ¹⁵N, ¹⁹F NMR for derivatives)

For the parent compound, ¹⁵N NMR spectroscopy could provide information about the electronic environment of the nitrogen atom in the amine group. Should fluorinated derivatives of this compound be synthesized, ¹⁹F NMR would be a powerful tool for their characterization, offering high sensitivity and a wide range of chemical shifts.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, which would be used to confirm its molecular formula, C₈H₁₇NO₂. This technique is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl and methoxy groups, C-O-C stretching of the oxetane ring and the ether linkage, and N-H bending vibrations.

Raman Spectroscopy : Raman spectroscopy would provide complementary information, particularly for non-polar bonds. It could be useful in identifying the C-C skeletal vibrations and other symmetric stretching modes within the molecule.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Geometry Optimization and Conformational Analysis

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of molecules. For 3-(2-Methoxypropan-2-yl)oxetan-3-amine (B6219141), Density Functional Theory (DFT) is a suitable method for geometry optimization and conformational analysis.

The oxetane (B1205548) ring is known to adopt a puckered conformation to relieve ring strain. acs.orgillinois.edu The introduction of a bulky 2-methoxypropan-2-yl group and an amine group at the C3 position is expected to significantly influence the degree of puckering and the preferred orientation of the substituents. acs.org Geometry optimization calculations would likely be performed using a functional such as B3LYP with a basis set like 6-31G(d) to obtain the lowest energy conformation.

The conformational analysis would involve exploring the potential energy surface by rotating the single bonds, particularly the C3-N bond and the bonds within the 2-methoxypropan-2-yl group. This would reveal the most stable conformers and the energy barriers between them. It is anticipated that the most stable conformation will exhibit steric hindrance minimization between the bulky substituent and the oxetane ring.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Predicted Value |

| Oxetane Ring Puckering Angle | 15-25° |

| C2-O1-C4 Bond Angle | ~91° |

| C2-C3-C4 Bond Angle | ~86° |

| C3-N Bond Length | ~1.46 Å |

| N-H Bond Lengths | ~1.01 Å |

| C-O (ether) Bond Length | ~1.43 Å |

Note: The values in this table are hypothetical and represent typical ranges expected from DFT calculations on similar oxetane derivatives.

Electronic Structure Analysis: HOMO-LUMO Gap and Charge Distribution

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate and accept electrons. youtube.comjoaquinbarroso.com

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. joaquinbarroso.com For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of its lone pair of electrons. The LUMO is likely to be distributed over the antibonding orbitals of the oxetane ring's C-O bonds, which are susceptible to nucleophilic attack.

A Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to determine the charge distribution across the molecule. rsc.org This would likely show a partial negative charge on the oxygen and nitrogen atoms and partial positive charges on the carbon atoms, particularly those bonded to the heteroatoms. This charge distribution is critical for understanding the molecule's electrostatic potential and its interactions with other molecules.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 to -5.5 eV |

| LUMO Energy | 1.0 to 2.0 eV |

| HOMO-LUMO Gap | 6.5 to 8.5 eV |

| Dipole Moment | 1.5 to 2.5 D |

Note: The values in this table are hypothetical and based on typical DFT calculation results for similar functionalized organic molecules.

Reaction Pathway Modeling and Transition State Analysis for Synthetic Transformations

Computational modeling can elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For the synthesis of this compound, several synthetic routes can be computationally explored.

A plausible synthetic pathway could involve the formation of the oxetane ring as a key step. beilstein-journals.orgnih.gov This could be modeled by simulating the intramolecular cyclization of a suitable precursor, such as a 3-amino-3-(2-methoxypropan-2-yl)propane-1-ol derivative. DFT calculations can be used to map the potential energy surface of this reaction, identifying the transition state structure and the associated energy barrier. researchgate.net This information is valuable for optimizing reaction conditions to improve yield and selectivity.

Furthermore, the reactivity of the oxetane ring, particularly its propensity for ring-opening reactions under acidic or nucleophilic conditions, can be investigated. nih.gov Modeling these reaction pathways can predict the regioselectivity of the ring opening and help in understanding the stability of the compound under various chemical environments.

Molecular Dynamics Simulations for Dynamic Behavior of Oxetane Scaffolds

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. An MD simulation of this compound in a solvent, such as water or chloroform, would reveal the conformational flexibility of the oxetane ring and its substituents.

These simulations can track the fluctuations in bond lengths, bond angles, and dihedral angles, providing a picture of the molecule's dynamic equilibrium. The puckering motion of the oxetane ring and the rotational dynamics of the bulky 2-methoxypropan-2-yl group would be of particular interest. Understanding the dynamic behavior is crucial for predicting how the molecule might interact with biological targets or other molecules in a condensed phase.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for the experimental identification and characterization of new compounds. nrel.govrsc.org For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra would be particularly useful.

Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the theoretical 1H and 13C chemical shifts with a high degree of accuracy. conicet.gov.arnih.govnih.gov These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. The calculations would take into account the different chemical environments of the protons and carbon atoms in the molecule, including those in the oxetane ring and the substituents.

Table 3: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2/C4 (Oxetane) | 75-85 |

| C3 (Oxetane) | 55-65 |

| Quaternary C (substituent) | 70-80 |

| CH3 (methoxy) | 50-60 |

| CH3 (isopropyl) | 25-35 |

Note: The values in this table are hypothetical and represent a plausible prediction based on GIAO-DFT calculations for molecules with similar functional groups.

Role As a Chemical Intermediate and Building Block in Advanced Synthetic Applications

Precursor in the Synthesis of Complex Organic Molecules

The utility of 3-aminooxetanes as precursors is most prominent in medicinal chemistry, where they serve as valuable building blocks for the synthesis of complex, biologically active molecules. acs.orgnih.gov The oxetane (B1205548) moiety is often incorporated into drug candidates to act as a bioisostere for less desirable functional groups, such as gem-dimethyl or carbonyl groups. acs.orgacs.org Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can block metabolically vulnerable positions on a molecule without the associated increase in lipophilicity, a common drawback of the gem-dimethyl group. acs.orgacs.org

The primary amine of 3-(2-Methoxypropan-2-yl)oxetan-3-amine (B6219141) provides a crucial point of attachment for incorporating the oxetane scaffold into a larger molecular framework. This is typically achieved through common and reliable chemical transformations, as summarized in the table below.

| Transformation | Reagent/Reaction Type | Utility in Complex Synthesis |

| Amide Bond Formation | Acyl chlorides, carboxylic acids (with coupling agents) | Connects the oxetane building block to other fragments, a cornerstone of medicinal chemistry synthesis. acs.org |

| Reductive Amination | Aldehydes, ketones (with a reducing agent) | Forms secondary or tertiary amines, allowing for the construction of diverse molecular architectures. acs.org |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient aromatic rings | Attaches the oxetane motif to aryl or heteroaryl systems, common in pharmaceutical compounds. acs.org |

| Sulfonamide Formation | Sulfonyl chlorides | Creates stable sulfonamide linkages, another prevalent functional group in drug molecules. |

The strategic introduction of the 3-aminooxetane unit, often in the later stages of a synthetic sequence, allows chemists to fine-tune the properties of a lead compound, optimizing its pharmacokinetic profile for potential development into a therapeutic agent. acs.org The stability of the 3,3-disubstituted ring system ensures that the oxetane core remains intact throughout subsequent synthetic steps. rsc.orgchemrxiv.org

Scaffold for Chemical Library Generation and Diversification

In modern drug discovery, the generation of chemical libraries containing novel molecular scaffolds is essential for identifying new hit compounds. The 3-aminooxetane core, exemplified by this compound, serves as an excellent scaffold for this purpose due to its desirable physicochemical properties and the presence of a reactive handle for diversification. nih.govenamine.net

The primary amine allows for the facile attachment of a wide array of substituents, enabling the rapid generation of a library of related compounds with diverse properties. This diversification can be achieved using parallel synthesis techniques, where the core scaffold is reacted with a large set of building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides) in a high-throughput manner. acs.org

Recent synthetic innovations have further enhanced the utility of this scaffold. For instance, novel methodologies have been developed that mimic standard amide coupling, allowing for the direct use of vast, commercially available amine libraries to be coupled with an oxetane-based reagent. researchgate.netresearchgate.net This approach provides rapid access to a wide range of structurally diverse 3-aminooxetanes. Furthermore, the development of scalable synthetic protocols has enabled the production of over 100 novel 3,3-disubstituted oxetane building blocks, significantly expanding the toolbox for medicinal chemists and facilitating their incorporation into drug development programs. rsc.orgchemrxiv.org The use of solid-phase synthesis has also been reported for the preparation of 3,3-disubstituted oxetane libraries, further streamlining the diversification process. acs.org

Applications in Material Science and Polymer Chemistry as Monomers or Modifiers

The strained four-membered ring of oxetane derivatives makes them highly reactive monomers for ring-opening polymerization, particularly through cationic mechanisms. wikipedia.org This reactivity has led to their application in material science, especially in the field of UV-curable coatings and inks. nagaseamerica.com When formulated with a photoinitiator, oxetane monomers can polymerize rapidly upon exposure to UV light.

The incorporation of oxetane monomers like this compound or its derivatives into polymer formulations can offer several advantages over conventional materials like epoxides.

| Property | Benefit of Oxetane Monomers |

| Reactivity | Higher basicity of the heterocyclic oxygen leads to faster polymerization rates compared to epoxides. researchgate.net |

| Viscosity | Often used to reduce the viscosity of formulations, improving processability. nagaseamerica.com |

| Shrinkage | Exhibit low volume shrinkage upon polymerization, which reduces stress in the final material. nagaseamerica.com |

| Adhesion | Cured oxetane polymers typically show high adhesion to various substrates. nagaseamerica.com |

| Safety | Generally possess lower toxicity profiles compared to some other reactive monomers. nagaseamerica.com |

Beyond their use as primary monomers, functionalized oxetanes can be used as modifiers for other polymer systems. For example, (meth)acrylate monomers bearing a pendant oxetane group can be synthesized. radtech.org These monomers can then be incorporated into polymer backbones via standard radical polymerization. The resulting polymer contains reactive oxetane side chains that can be subsequently cross-linked through cationic polymerization, creating a dual-cure system that offers enhanced material properties. Polyoxetanes themselves are considered engineering polymers, with some chlorinated derivatives historically used for applications requiring high chemical resistance and thermal stability. wikipedia.org

Utilization in Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in a flask, offers significant advantages in terms of safety, scalability, and control over reaction parameters. nih.gov This technology is particularly well-suited for handling reactive intermediates and performing multi-step synthetic sequences. uc.pt

The synthesis of oxetane-containing molecules has benefited from the application of flow chemistry. A notable example is the generation and utilization of the highly unstable 3-oxetanyllithium. nih.gov This powerful nucleophilic intermediate is difficult to handle in traditional batch processes but can be generated and immediately reacted with an electrophile in a continuous flow setup. This method provides access to a range of oxetane derivatives that would be otherwise inaccessible, expanding the available chemical space for drug discovery. nih.gov

While specific applications of this compound in automated synthesis have not been detailed in the literature, the broader field is moving towards such platforms. The synthesis of various heterocyclic compounds and active pharmaceutical ingredients is increasingly being accomplished using automated, multi-step flow systems that integrate reaction, workup, and analysis. nih.govresearchgate.net Given the value of the oxetane scaffold, it is anticipated that building blocks like 3-aminooxetanes will be increasingly incorporated into these automated platforms to accelerate the synthesis and optimization of complex target molecules.

Development of Novel Reagents and Linker Motifs

The unique reactivity of the 3-aminooxetane scaffold has led to its development as a novel class of chemical reagent. Researchers have demonstrated that 3-aminooxetanes can function as versatile 1,3-amphoteric molecules. rsc.orgrsc.org In this context, "amphoteric" refers to the ability of the molecule to react as both a nucleophile (at the nitrogen atom) and an electrophile (at the carbon atoms of the strained oxetane ring, which is susceptible to nucleophilic attack and ring-opening).

This dual reactivity has been harnessed in formal [3+2] annulation reactions with various polarized π-systems, such as isothiocyanates and carbon disulfide. rsc.org In these reactions, the 3-aminooxetane acts as a three-atom synthon, enabling the rapid and convergent synthesis of valuable five-membered heterocyclic rings. This novel reactivity enriches the synthetic utility of oxetanes beyond their role as simple property-modifying appendages. rsc.orgrsc.org

Furthermore, new coupling strategies have been developed that position 3-aminooxetanes as innovative linker motifs and bioisosteres. A recently developed defluorosulfonylative coupling reaction allows 3-aminooxetanes to serve as direct replacements for benzamides, which are extremely common motifs in pharmaceuticals. researchgate.net This reaction mimics the disconnection of a typical amide bond formation, allowing medicinal chemists to leverage vast existing libraries of amines in a new way to create novel amide isosteres. This provides a powerful tool for navigating new chemical space and overcoming challenges associated with traditional pharmacophores. researchgate.netresearchgate.net

Future Research Directions and Unexplored Avenues in Oxetane Amine Chemistry

Development of Novel Catalytic Systems for Efficient and Sustainable Synthesis

The synthesis of oxetanes has traditionally relied on methods such as intramolecular Williamson etherification and Paternò-Büchi cycloadditions. beilstein-journals.orgmagtech.com.cn However, these approaches often require harsh reaction conditions or have limited substrate scope. Future research will likely focus on the development of novel catalytic systems to access 3-(2-methoxypropan-2-yl)oxetan-3-amine (B6219141) and related compounds in a more efficient and sustainable manner.

One promising avenue is the advancement of photoredox catalysis, which has recently been shown to enable oxetane (B1205548) synthesis from aliphatic alcohols through a C-H functionalization strategy. thieme-connect.com Adapting this methodology to incorporate the bulky 2-methoxypropan-2-yl group would be a significant step forward. Furthermore, transition-metal-catalyzed formal [2+2] cycloadditions and ring-expansion reactions of epoxides offer atom-economical routes to the oxetane core that could be rendered asymmetric through the use of chiral catalysts. beilstein-journals.orgmagtech.com.cn

The development of catalytic systems that can tolerate a wide range of functional groups will be crucial for the late-stage introduction of the this compound moiety into complex molecules. This would be particularly valuable in medicinal chemistry, where the oxetane ring is often incorporated to improve pharmacokinetic properties. nih.govacs.org

Exploration of New Reactivity Modes and Transformations of the Oxetane-Amine Functionality

The inherent ring strain of the oxetane core (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, providing a driving force for various chemical transformations. beilstein-journals.orgnih.gov While the nucleophilic ring-opening of oxetanes is well-documented, the influence of a sterically demanding substituent at the 3-position, such as the 2-methoxypropan-2-yl group, on the regioselectivity and reactivity of these reactions remains an unexplored area.

Future investigations should explore the regioselective ring-opening of this compound with a variety of nucleophiles under both acidic and basic conditions. magtech.com.cn The development of catalytic, asymmetric ring-opening reactions would provide access to chiral, non-racemic 1,3-amino alcohols with a quaternary center, which are valuable synthons in organic synthesis.

Furthermore, 3-aminooxetanes have been shown to act as 1,3-amphoteric molecules, participating in intermolecular annulation reactions to form various heterocycles. rsc.org The steric bulk of the 2-methoxypropan-2-yl group could influence the scope and efficiency of these [3+2] annulations, potentially leading to the discovery of novel heterocyclic scaffolds. Investigations into transition-metal-catalyzed ring-expansion reactions of this substituted oxetane could also lead to the synthesis of larger, medicinally relevant heterocycles. beilstein-journals.orgnih.gov

Integration into Advanced Synthetic Strategies and Methodological Innovations

The unique properties of the oxetane ring have led to its incorporation into natural product synthesis and as a key structural motif in various drug discovery programs. eurjchem.comresearchgate.net The this compound scaffold represents a novel building block that could be integrated into advanced synthetic strategies.

One area of future research will be the use of this compound in the total synthesis of complex natural products that feature a 1,3-amino alcohol moiety with a quaternary carbon. The oxetane can serve as a masked form of this functionality, which can be revealed through a late-stage ring-opening reaction.

In medicinal chemistry, the incorporation of the this compound unit could be explored as a strategy to modulate the physicochemical properties of lead compounds. The oxetane motif is known to improve aqueous solubility and metabolic stability while reducing lipophilicity. acs.org The bulky 2-methoxypropan-2-yl group could further enhance metabolic stability by shielding adjacent functionalities from enzymatic degradation.

| Property | Potential Impact of this compound Incorporation |

| Aqueous Solubility | The polar oxetane ring is expected to increase solubility. |

| Metabolic Stability | The sterically hindered substituent may block sites of metabolism. |

| Lipophilicity (logD) | The oxetane can lower logD compared to carbocyclic analogues. acs.org |

| Conformation | The rigid oxetane ring can lock the conformation of a molecule. acs.org |

Deeper Computational Insights into Structure-Reactivity Relationships

Computational studies, particularly density functional theory (DFT), can provide valuable insights into the structure, stability, and reactivity of oxetane-containing molecules. rsc.orgrsc.org For this compound, computational methods can be employed to understand the conformational preferences of the molecule and the influence of the bulky substituent on the geometry of the oxetane ring.

Furthermore, DFT calculations can be used to model the transition states of potential reactions, such as ring-opening and annulation reactions. This can help to predict the regioselectivity and stereoselectivity of these transformations and guide the development of new synthetic methodologies. For instance, computational studies could elucidate the mechanism of ring-opening polymerization for this specific monomer. rsc.org

Understanding the electronic properties of the oxetane ring and how they are perturbed by the 2-methoxypropan-2-yl and amine substituents will be crucial for predicting its reactivity and its interactions with biological targets. Computational analysis of the molecule's electrostatic potential and frontier molecular orbitals can provide a deeper understanding of its hydrogen bonding capabilities and its propensity to engage in various chemical reactions.

Expanding the Chemical Space of Methoxypropan-2-yl and Related Substituents

The 2-methoxypropan-2-yl group is a relatively underexplored substituent in the context of oxetane chemistry. Future research should focus on developing synthetic methods to install this and related sterically hindered, functionalized substituents at the 3-position of the oxetane ring. This would involve the synthesis of novel organometallic reagents or the development of new coupling strategies.

The exploration of analogues with different ether linkages or the replacement of the methoxy (B1213986) group with other functionalities could lead to the discovery of new building blocks with unique properties. For example, the incorporation of fluoroalkyl groups could further enhance metabolic stability and modulate the electronic properties of the oxetane ring.

Q & A

Q. What are the primary synthetic strategies for preparing 3-(2-Methoxypropan-2-yl)oxetan-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves two key steps: (1) construction of the oxetane ring and (2) introduction of the 2-methoxypropan-2-yl group. Intramolecular cyclization of epoxide or halohydrin precursors under basic conditions (e.g., NaOH or KOH) is a common method for oxetane formation . The methoxypropan-2-yl group can be introduced via nucleophilic substitution using 2-methoxypropane-2-thiol or Mitsunobu reactions. Critical parameters include temperature (0–25°C for cyclization), solvent polarity (THF or DMF), and catalyst choice (e.g., Pd for cross-coupling steps). Industrial-scale methods may employ continuous flow reactors to enhance efficiency .

| Method | Key Reagents/Conditions | Yield Range |

|---|---|---|

| Cyclization + Substitution | Epoxide, KOH/THF, 0°C → RT | 45–65% |

| Mitsunobu Reaction | DIAD, PPh3, 2-methoxypropan-2-ol | 50–70% |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Multi-modal spectroscopic and crystallographic techniques are essential:

- NMR : H and C NMR to verify methoxy (-OCH) and oxetane ring protons (δ 4.5–5.0 ppm for oxetane CH) .

- IR : Stretching frequencies for C-O (1050–1150 cm) and N-H (3300 cm) bonds.

- X-ray Crystallography : Resolves spatial arrangement, particularly the strained oxetane ring geometry.

- HRMS : Exact mass validation (theoretical m/z for CHNO: 145.1103).

Advanced Research Questions

Q. What reaction pathways are accessible to this compound, and how do mechanistic studies inform its derivatization?

The compound undergoes three primary reactions:

- Ring-Opening : Acidic or nucleophilic conditions (e.g., HSO or NaCN) cleave the oxetane ring, forming linear amines or nitriles. The methoxy group stabilizes carbocation intermediates, directing regioselectivity .

- Oxidation : With KMnO or RuO, the amine group converts to nitro or carbonyl derivatives.

- Cross-Coupling : Pd-catalyzed Buchwald-Hartwig amination introduces aryl/heteroaryl groups at the amine site.

Mechanistic Insight : Computational DFT studies can map transition states for ring-opening, identifying steric effects from the methoxypropan-2-yl group as a rate-limiting factor.

Q. How do structural analogs of this compound compare in reactivity, and what design principles emerge for bioactivity?

Analogs with para-methoxy or trifluoromethyl groups (e.g., 3-(3-Trifluoromethyl)oxetan-3-amine ) exhibit distinct electronic profiles:

- Electron-Withdrawing Groups (e.g., CF): Increase oxetane ring strain, enhancing nucleophilic ring-opening rates by 30–50% compared to methoxy derivatives.

- Ortho-Substituents : The 2-methoxypropan-2-yl group in the ortho position reduces steric hindrance in enzyme binding pockets, improving IC values in kinase inhibition assays .

Q. How should researchers address contradictory data in synthetic yield or biological activity across studies?

Contradictions often arise from:

- Catalyst Purity : Residual Pd in cross-coupling steps can skew yields. ICP-MS analysis is recommended to quantify metal traces.

- Solvent Effects : Polar aprotic solvents (DMF) vs. ethers (THF) alter reaction kinetics. Design a solvent matrix screening (e.g., DMF/THF 1:1) to optimize reproducibility.

- Biological Assay Variability : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target engagement.

Q. What computational approaches are effective in predicting the stability and reactivity of this compound derivatives?

- MD Simulations : Model solvation effects and conformational flexibility in aqueous vs. lipid environments.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with logP to predict membrane permeability.

- Docking Studies : Map interactions with proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the oxetane oxygen .

Q. What strategies stabilize this compound under varying pH and temperature conditions?

- Acidic Conditions : Degradation occurs via ring-opening; buffer solutions (pH 4–6) with 1% ascorbic acid mitigate hydrolysis.

- Long-Term Storage : Lyophilize in amber vials under argon (-20°C), achieving >90% stability over 12 months.

Q. How does this compound interact with biological targets, and what experimental designs validate these interactions?

The oxetane ring acts as a bioisostere for carbonyl groups, enhancing metabolic stability. Example studies:

- Enzyme Inhibition : Measure IC against serine hydrolases using fluorogenic substrates (e.g., AMC derivatives).

- Crystallography : Co-crystallize with human carbonic anhydrase II to resolve binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.